Phenetole, trichloro- Phenetole, trichloro-
Brand Name: Vulcanchem
CAS No.: 31620-85-6
VCID: VC13590398
InChI: InChI=1S/C8H7Cl3O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3
SMILES: CCOC1=C(C(=C(C=C1)Cl)Cl)Cl
Molecular Formula: C8H7Cl3O
Molecular Weight: 225.5 g/mol

Phenetole, trichloro-

CAS No.: 31620-85-6

Cat. No.: VC13590398

Molecular Formula: C8H7Cl3O

Molecular Weight: 225.5 g/mol

* For research use only. Not for human or veterinary use.

Phenetole, trichloro- - 31620-85-6

Specification

CAS No. 31620-85-6
Molecular Formula C8H7Cl3O
Molecular Weight 225.5 g/mol
IUPAC Name 1,2,3-trichloro-4-ethoxybenzene
Standard InChI InChI=1S/C8H7Cl3O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3
Standard InChI Key YWHHNJLWIAEJKT-UHFFFAOYSA-N
SMILES CCOC1=C(C(=C(C=C1)Cl)Cl)Cl
Canonical SMILES CCOC1=C(C(=C(C=C1)Cl)Cl)Cl

Introduction

Structural and Molecular Characteristics

Phenetole, trichloro- (molecular formula: C₈H₇Cl₃O) belongs to the class of aromatic ethers, where an ethoxy group (-OCH₂CH₃) is attached to a trichlorinated benzene ring. The chlorine atoms occupy the 2, 4, and 5 positions, creating a meta- and para-substitution pattern that influences electronic distribution and steric interactions. This configuration distinguishes it from isomers such as 2,4,6-trichlorophenetole, where chlorine atoms are symmetrically arranged .

The compound’s molecular weight is approximately 229.5 g/mol, derived from the contributions of carbon (41.8%), hydrogen (3.1%), chlorine (46.3%), and oxygen (8.8%). Its structure confers moderate polarity due to the ethoxy group, contrasting with nonpolar chlorobenzenes like 1,2,4-trichlorobenzene . Spectroscopic characterization would likely reveal distinct infrared (IR) absorption bands for C-Cl stretching (550–750 cm⁻¹) and aromatic C-H bending (900–670 cm⁻¹), alongside ether-related C-O-C asymmetric stretching near 1250 cm⁻¹ .

Synthesis and Industrial Production

The synthesis of phenetole, trichloro- likely involves electrophilic aromatic substitution, mirroring methods used for analogous chlorinated phenols and ethers. A plausible route begins with phenetole (ethoxybenzene), which undergoes controlled chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) . The reaction proceeds via the following generalized mechanism:

C6H5OCH2CH3+3Cl2FeCl3C6H2Cl3OCH2CH3+3HCl\text{C}_6\text{H}_5\text{OCH}_2\text{CH}_3 + 3\text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_3 + 3\text{HCl}

Selectivity for the 2,4,5-substitution pattern may arise from steric and electronic effects, where the ethoxy group directs incoming electrophiles to specific positions. Industrial-scale production would require stringent control over reaction conditions (temperature, stoichiometry) to minimize polychlorinated byproducts, as seen in the synthesis of 2,4,6-trichlorophenol . Post-synthesis purification steps, such as fractional distillation or recrystallization, would isolate the desired isomer from mixtures.

Physicochemical Properties

While direct measurements for phenetole, trichloro- are scarce, inferences from structurally related compounds provide insights:

PropertyEstimated ValueBasis for Estimation
Melting Point40–60°CHigher than phenetole (−30°C)
Boiling Point250–280°CComparable to 1,2,4-TCB
Density1.4–1.6 g/cm³Similar to trichlorophenols
Solubility in WaterLow (<0.1 g/L)Hydrophobicity of chlorinated aromatics
Log Kow (Octanol-Water)~4.2Estimated via group contribution

The compound’s low water solubility and high log Kow suggest a propensity for bioaccumulation in lipid-rich tissues, a trait common to chlorinated hydrocarbons . Its stability under ambient conditions is expected, though thermal decomposition above 200°C may release toxic gases such as hydrogen chloride (HCl) and chlorinated dibenzofurans, akin to 2,4,6-trichlorophenol .

Applications and Industrial Use

Phenetole, trichloro- likely serves specialized roles in chemical synthesis and materials science, though explicit documentation is limited. Potential applications include:

  • Agrochemical Intermediates: As a precursor to herbicides or fungicides, leveraging the reactivity of its chlorine substituents for further functionalization.

  • Polymer Additives: Acting as a flame retardant or plasticizer in polyolefins, similar to 1,2,4-trichlorobenzene’s role as a high-temperature solvent .

  • Pharmaceutical Synthesis: Providing a chlorinated aromatic scaffold for drug candidates targeting microbial or inflammatory pathways.

These uses remain speculative without direct evidence, underscoring the need for targeted research into the compound’s reactivity and compatibility with industrial processes.

Toxicological and Environmental Profile

Chlorinated aromatics are notorious for their persistence and toxicity, and phenetole, trichloro- is no exception. Drawing parallels to 2,4,6-trichlorophenol and 1,2,4-trichlorobenzene , the following hazards are anticipated:

Human Health Effects

  • Acute Exposure: Irritation of the eyes, skin, and respiratory tract; nausea and dizziness at high concentrations.

  • Chronic Toxicity: Potential hepatotoxicity and nephrotoxicity, as observed in rodent studies of 1,2,4-trichlorobenzene .

  • Carcinogenicity: Classified as a probable human carcinogen (Group B2) if structural similarities to 2,4,6-trichlorophenol hold .

Ecotoxicology

  • Aquatic Toxicity: High toxicity to fish and invertebrates, with LC₅₀ values likely below 1 mg/L.

  • Bioaccumulation: Persistent in sediments and fatty tissues, posing long-term risks to apex predators.

Environmental Fate

  • Photodegradation: Slow breakdown under UV light, yielding chlorinated phenolic compounds.

  • Soil Adsorption: Strong binding to organic matter (Koc > 1000), limiting groundwater mobility .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Differences from Phenetole, Trichloro-
2,4,6-TrichlorophenolC₆H₃Cl₃OHydroxyl group enhances acidity and reactivity
1,2,4-TrichlorobenzeneC₆H₃Cl₃Lacks oxygen, lower polarity, wider solvent use
PentachlorophenolC₆Cl₅OHHigher chlorination, extreme toxicity

This table highlights phenetole, trichloro-’s intermediate position between highly reactive phenols and inert chlorobenzenes, balancing solubility and stability for niche applications.

Future Research Directions

  • Synthetic Optimization: Developing catalysts to improve regioselectivity during chlorination .

  • Toxicokinetic Studies: Elucidating metabolic pathways and metabolite identification.

  • Environmental Monitoring: Detecting the compound in ecosystems near industrial sites.

  • Alternative Applications: Exploring its utility in organic electronics or supramolecular chemistry.

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